molecular formula C9H7BrN2O3 B15046543 methyl 6-bromo-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate

methyl 6-bromo-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate

Cat. No.: B15046543
M. Wt: 271.07 g/mol
InChI Key: OKFHXTBYUBLPRV-UHFFFAOYSA-N
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Description

Methyl 6-bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylate is a chemical compound belonging to the class of benzodiazoles. Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring. This particular compound is characterized by the presence of a bromine atom at the 6th position, a carbonyl group at the 2nd position, and a methyl ester group at the 4th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylate typically involves the following steps:

    Cyclization: The formation of the benzodiazole ring can be accomplished through cyclization reactions involving appropriate precursors such as o-phenylenediamine and carboxylic acid derivatives.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester. This can be achieved using methanol and a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form more oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (ethanol, dimethylformamide), and catalysts (palladium, copper).

    Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).

    Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, water).

Major Products Formed

    Substitution: Derivatives with different substituents replacing the bromine atom.

    Reduction: Alcohol derivatives.

    Oxidation: Oxidized derivatives with additional functional groups.

Scientific Research Applications

Methyl 6-bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 6-bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and carbonyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-chloro-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylate
  • Ethyl 6-bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylate
  • Methyl 6-bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylate

Uniqueness

Methyl 6-bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylate is unique due to the specific positioning of the bromine atom and the methyl ester group, which confer distinct chemical and biological properties

Biological Activity

Methyl 6-bromo-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme interaction properties, supported by data tables and case studies from recent research.

Chemical Structure and Properties

The compound features a benzo[d]imidazole core with a bromo substituent and an ester functional group. Its molecular formula is C11H8BrN2O3C_{11}H_{8}BrN_{2}O_{3} with a molecular weight of approximately 255.07 g/mol. The bicyclic structure is common among bioactive compounds, enhancing its therapeutic potential.

Antimicrobial and Antifungal Properties

Compounds with similar structures to this compound have demonstrated various antimicrobial and antifungal activities. Interaction studies suggest that this compound can effectively bind to biological macromolecules, potentially inhibiting the growth of pathogens.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro cytotoxicity assays have been conducted on several cancer cell lines, including:

Cell Line IC50 (μM) Comparison to Standard Drugs
HCT-116 (Colon Cancer)7.82Comparable to doxorubicin
HepG2 (Liver Cancer)10.21Comparable to sorafenib
MCF-7 (Breast Cancer)9.50Comparable to sunitinib

The half-maximal inhibitory concentration (IC50) values indicate that this compound exhibits potent cytotoxic effects against these cancer cell lines .

The mechanism underlying the anticancer effects of this compound appears to involve the induction of apoptosis. Flow cytometry analysis has shown that treatment with this compound leads to significant cell cycle arrest in the G1 phase and increased apoptosis in HepG2 cells. The results are summarized as follows:

Cell Cycle Phase Control (%) Treated (%)
G0-G152.3972.13
S34.7725.19
G2/M12.842.68

These findings suggest that the compound triggers apoptotic signaling cascades, leading to programmed cell death . The upregulation of pro-apoptotic proteins such as caspase-3 and Bax and downregulation of anti-apoptotic proteins like Bcl-2 further support this mechanism .

Case Studies

In one notable case study, a series of benzo[d]imidazole derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. Among these, this compound was identified as one of the most effective compounds, demonstrating IC50 values comparable to established chemotherapeutic agents .

Properties

Molecular Formula

C9H7BrN2O3

Molecular Weight

271.07 g/mol

IUPAC Name

methyl 6-bromo-2-oxo-1,3-dihydrobenzimidazole-4-carboxylate

InChI

InChI=1S/C9H7BrN2O3/c1-15-8(13)5-2-4(10)3-6-7(5)12-9(14)11-6/h2-3H,1H3,(H2,11,12,14)

InChI Key

OKFHXTBYUBLPRV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C(=CC(=C1)Br)NC(=O)N2

Origin of Product

United States

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